molecular formula C13H15N3O2S B2487060 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide CAS No. 1797865-33-8

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2487060
CAS No.: 1797865-33-8
M. Wt: 277.34
InChI Key: HRESJABDLRCGHM-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring, an oxolane ring, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol and an appropriate leaving group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reactions: The final step involves coupling the pyrazole, oxolane, and thiophene rings through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-13(5-10-2-4-19-9-10)15-11-6-14-16(7-11)12-1-3-18-8-12/h2,4,6-7,9,12H,1,3,5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRESJABDLRCGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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